molecular formula C18H16O4 B1148418 Combretastatin D2 CAS No. 126191-23-9

Combretastatin D2

Cat. No.: B1148418
CAS No.: 126191-23-9
M. Wt: 296.32
Attention: For research use only. Not for human or veterinary use.
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Description

Combretastatin D2 is a member of the combretastatin family, which are natural phenolic compounds isolated from the bark of the South African bush willow tree, Combretum caffrum. These compounds are known for their potent anti-cancer properties, particularly their ability to inhibit tubulin polymerization, which disrupts the formation of microtubules necessary for cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions: Combretastatin D2 can be synthesized through a copper-catalyzed coupling reaction. The key steps involve the coupling of a phenol derivative with a boronic acid to form the diaryl ether linkage. The phenol derivative is synthesized from 3-hydroxy-4-methoxybenzaldehyde via a Wittig reaction, followed by catalytic transfer hydrogenation . The boronic acid derivative is prepared from 4-bromobenzaldehyde through aryl lithium formation and subsequent reaction with triisopropyl borate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial purposes. Optimization of reaction conditions, such as the use of copper (II) acetate as a catalyst and careful control of reaction temperatures, can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Combretastatin D2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Combretastatin D2 has a wide range of scientific research applications:

Mechanism of Action

Combretastatin D2 exerts its effects primarily by binding to the colchicine binding site on tubulin, inhibiting tubulin polymerization. This disruption of microtubule formation prevents the proper assembly of the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit angiogenesis by disrupting the blood supply to tumors .

Comparison with Similar Compounds

    Combretastatin A4: Known for its potent anti-cancer properties and ability to inhibit tubulin polymerization.

    Combretastatin A1: Similar to combretastatin A4 but with different substituents on the aromatic rings.

    Combretastatin B1: A dihydrostilbene derivative with anti-cancer activity.

Combretastatin D2 stands out due to its unique macrocyclic structure and potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(13E)-4-hydroxy-2,11-dioxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),13,15,18-heptaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-16-9-5-14-6-10-18(20)21-11-1-2-13-3-7-15(8-4-13)22-17(16)12-14/h1-5,7-9,12,19H,6,10-11H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZHRIFDDQELBE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OCC=CC2=CC=C(C=C2)OC3=C(C=CC1=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)OC/C=C/C2=CC=C(C=C2)OC3=C(C=CC1=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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